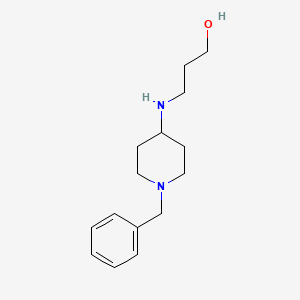

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

説明

BenchChem offers high-quality 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTWYVLPFXWGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCCCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390022 | |

| Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198823-22-2 | |

| Record name | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol chemical properties

An In-Depth Technical Guide to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Introduction

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure combines a benzyl-protected piperidine ring, a common scaffold in centrally active agents, with a propanolamine side chain. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, characterization methodologies, and a discussion of its potential pharmacological relevance based on its structural motifs. As a research chemical, extensive peer-reviewed data is not yet available; therefore, this document synthesizes known information with established chemical principles to provide a robust framework for researchers.

Chemical and Physical Properties

The fundamental properties of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol are summarized below. While some data is available from commercial suppliers, many physical properties have not been experimentally determined and reported in the literature.

| Property | Value | Source |

| CAS Number | 198823-22-2 | [1] |

| Molecular Formula | C₁₅H₂₄N₂O | [1][2] |

| Molecular Weight | 248.37 g/mol | [1][2] |

| IUPAC Name | 3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol | |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | |

| MDL Number | MFCD05237180 | [1][2][3] |

Synthesis and Purification

The most direct and logical synthetic route to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is through the reductive amination of 1-benzyl-4-piperidone with 3-amino-1-propanol. This common and high-yielding reaction involves the formation of a Schiff base or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a standard procedure that should be optimized for scale and specific laboratory conditions.

-

Reactant Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq).[4] Dissolve the starting material in a suitable solvent such as methanol or dichloromethane (approx. 0.1-0.5 M concentration).

-

Amine Addition: Add 3-amino-1-propanol (1.1 eq) to the solution. If desired, an acid catalyst like acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Intermediate Formation: Allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS to observe the consumption of the starting ketone.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature to prevent excessive foaming. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) can be used, which is a milder and more selective reagent for reductive aminations.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the intermediate and formation of the product.

-

Workup: Carefully quench the reaction by the slow addition of water. If the solvent is dichloromethane, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small amount of triethylamine (0.5-1%) to prevent the amine product from streaking on the silica.

-

Final Product: The pure fractions are combined and concentrated to yield 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will provide information on the number and environment of protons. Expected signals include:

-

A multiplet in the aromatic region (~7.2-7.4 ppm) for the benzyl group protons.

-

A singlet for the benzylic CH₂ protons (~3.5 ppm).

-

Multiplets for the piperidine ring protons.

-

Signals for the propanolamine chain protons, including two triplets for the -CH₂-CH₂-OH moiety and a multiplet for the proton on the carbon attached to the nitrogen.

-

Broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show all unique carbon atoms in the molecule. Key expected signals would be in the aromatic region (127-140 ppm), a signal for the benzylic carbon (~63 ppm), various signals for the piperidine and propanolamine carbons in the aliphatic region, and a signal for the carbon bearing the hydroxyl group (~60 ppm).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 249.19.

-

IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2800-3100 cm⁻¹), and aromatic C=C bending (~1600 and 1450 cm⁻¹).

Potential Pharmacological Relevance and Mechanism of Action

While no specific pharmacological data for 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol has been published, its structural components suggest potential areas for investigation. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, and the benzylpiperidine moiety is present in numerous biologically active compounds.

Areas of Interest for Drug Development

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-piperidinyl-propan-1-one have been synthesized and shown to be potent and selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[5] The structural similarity suggests that the title compound could be investigated for similar activity.

-

Dopaminergic Activity: The related compound 4-benzylpiperidine is known to act as a dopamine-selective monoamine releaser.[6] This activity is relevant for conditions such as cocaine dependence. It is plausible that N-alkylation and further substitution on the piperidine ring could modulate this activity.

-

α-Adrenoceptor Antagonism: Piperazine and piperidine derivatives are common in compounds targeting α-adrenoceptors, which are involved in conditions like benign prostatic hyperplasia (BPH).[7]

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a ligand based on this scaffold could act as a competitive inhibitor of an enzyme, such as AChE.

Caption: Hypothetical competitive inhibition of an enzyme by the title compound.

Analytical Methodology

To assess the purity and concentration of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Protocol: RP-HPLC Method Development

-

System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

-

The acidic modifier improves peak shape for basic compounds like amines.

-

-

Gradient Elution: Start with a linear gradient to determine the optimal elution conditions. For example:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths, such as 210 nm and 254 nm, due to the presence of the aromatic benzyl group.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a symmetric peak with a reasonable retention time and good resolution from any impurities.

Safety and Handling

-

Hazard Identification: The compound is listed as an irritant.[1] As with all research chemicals with limited toxicological data, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]

-

PubChem. 3-(Benzylamino)propanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides. [Link]

-

Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-65. [Link]

-

Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

-

Grokipedia. 4-Benzylpiperidine. [Link]

-

PubChem. 3-Benzylpiperidin-4-one. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. N-Benzyl-4-piperidone Material Safety Data Sheet. [Link]

Sources

- 1. 198823-22-2 Cas No. | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | Matrix Scientific [matrixscientific.com]

- 2. 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

An In-depth Technical Guide to the Structure Elucidation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

This guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the structural elucidation of the synthetic compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document details the causal relationships behind experimental choices and outlines self-validating protocols for spectroscopic analysis.

Introduction

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a piperidine derivative with a molecular formula of C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol [1]. The N-benzylpiperidine motif is a common scaffold in medicinal chemistry, valued for its structural flexibility and ability to interact with biological targets[2]. The presence of a secondary amine, a primary alcohol, and a tertiary amine within the piperidine ring system presents a unique set of spectroscopic characteristics. Accurate structural confirmation is paramount for its application in drug discovery and development. This guide will walk through a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously determine its chemical structure.

Molecular Structure and Key Features

A foundational step in any structure elucidation is a clear visualization of the molecule .

Caption: A strategic workflow for the structure elucidation of small molecules.

Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the analyte.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Relative Abundance | Interpretation |

| [M+H]⁺ | 249.1967 | High | Protonated molecular ion, confirming the molecular weight. |

| [M]⁺˙ | 248.1889 | Low to Medium | Molecular ion (less likely in soft ionization). |

| C₈H₁₀N⁺ | 120.0813 | High | Fragment from cleavage of the C-N bond of the propanolamino side chain. |

| C₇H₇⁺ | 91.0548 | Very High | Tropylium ion, a characteristic fragment of benzyl groups. |

| C₅H₁₀N⁺ | 84.0813 | Medium | Fragment from the piperidine ring. |

Causality of Fragmentation

The basic nitrogen atoms in the molecule are readily protonated in electrospray ionization (ESI), leading to a prominent [M+H]⁺ ion. The fragmentation pattern is dominated by cleavages at bonds alpha to the nitrogen atoms, which are points of structural weakness and lead to stable carbocations.

-

Alpha-Cleavage: The bond between the piperidine ring and the propanolamino side chain is susceptible to cleavage, leading to the formation of a stable iminium ion.

-

Benzylic Cleavage: The bond between the benzyl group and the piperidine nitrogen is also prone to cleavage, resulting in the highly stable tropylium ion (m/z 91), which is often the base peak for N-benzyl compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Broad, Medium | O-H (Alcohol) | Stretching |

| 3350-3310 | Sharp, Weak | N-H (Secondary Amine) | Stretching |

| 3080-3010 | Medium | C-H (Aromatic) | Stretching |

| 2950-2850 | Strong | C-H (Aliphatic) | Stretching |

| 1600-1450 | Medium-Weak | C=C (Aromatic) | Ring Stretching |

| 1250-1020 | Medium | C-N (Aliphatic Amine) | Stretching |

| 1050 | Strong | C-O (Primary Alcohol) | Stretching |

Interpretation of the Spectrum

The FTIR spectrum will be characterized by a broad absorption in the 3400-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group of the primary alcohol.[3][4] Overlapping with this, a sharper, weaker peak around 3350-3310 cm⁻¹ is expected for the N-H stretch of the secondary amine.[5] The presence of both aliphatic and aromatic C-H stretching vibrations will also be evident.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.25 | m | 5H | Aromatic protons (C₆H₅) |

| 3.65 | t | 2H | -CH₂-OH |

| 3.50 | s | 2H | Ph-CH₂-N |

| 2.90 | t | 2H | -NH-CH₂- |

| 2.85 | m | 1H | Piperidine C4-H |

| 2.75 | m | 2H | Piperidine C2-H, C6-H (axial) |

| 2.10 | t | 2H | Piperidine C2-H, C6-H (equatorial) |

| 1.85 | m | 2H | Piperidine C3-H, C5-H (axial) |

| 1.70 | m | 2H | -CH₂-CH₂-OH |

| 1.40 | m | 2H | Piperidine C3-H, C5-H (equatorial) |

| ~2.5 (broad) | s | 2H | -NH- and -OH |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | DEPT-135 | Assignment |

| 138.5 | No peak | Aromatic C (quaternary) |

| 129.2 | CH | Aromatic CH |

| 128.3 | CH | Aromatic CH |

| 127.1 | CH | Aromatic CH |

| 63.5 | CH₂ | -CH₂-OH |

| 63.0 | CH₂ | Ph-CH₂-N |

| 58.0 | CH | Piperidine C4 |

| 53.0 | CH₂ | Piperidine C2, C6 |

| 47.0 | CH₂ | -NH-CH₂- |

| 32.0 | CH₂ | Piperidine C3, C5 |

| 30.5 | CH₂ | -CH₂-CH₂-OH |

Rationale for Spectral Assignments

-

¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet in the downfield region (7.25-7.35 ppm). The benzylic protons will be a singlet around 3.50 ppm. The protons of the propanol side chain will show characteristic splitting patterns (triplets for the terminal CH₂ groups). The piperidine protons will exhibit complex multiplets due to their diastereotopic nature and axial/equatorial environments. The NH and OH protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The number of unique carbon signals will correspond to the number of non-equivalent carbon atoms in the molecule. The aromatic carbons will be in the 127-139 ppm range. The carbons attached to nitrogen and oxygen will be deshielded and appear in the 45-65 ppm region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 10-20 mg of the purified 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used.

-

Cap the NMR tube securely.

NMR Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-90 and DEPT-135 spectra to aid in carbon multiplicity assignment.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Sample Preparation for Mass Spectrometry (ESI)

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add 0.1% formic acid to the final solution to promote protonation.

-

Infuse the sample solution into the ESI source at a constant flow rate.

Mass Spectrometry Data Acquisition

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Sample Preparation for FTIR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

If the sample is a solid, press a small amount of the solid firmly onto the crystal.

FTIR Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the workflow and protocols outlined in this guide, researchers can confidently confirm the identity and purity of this compound. The interpretation of the combined data from Mass Spectrometry, FTIR, and NMR spectroscopy provides an unambiguous assignment of the molecular structure, which is a critical step in any drug discovery and development pipeline.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

PubChem. 1-Benzylpiperidine. [Link]

-

Asian Journal of Chemistry. Synthesis and X-ray studies of Donepezil Hydrochloride. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Slideshare. Fragmentation of different functional groups. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

Beijing欣恒研科技有限公司. 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

NIST WebBook. 3-(Benzylmethylamino)-1-propanol. [Link]

-

Scribd. Mass Spectrometry of Alcohols and Ethers. [Link]

-

Future4200. Chapter 11 - Amines. [Link]

-

ResearchGate. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Beilstein Journals. Search Results - BJOC. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

Royal Society of Chemistry. Electronic supplementary information. [Link]

-

PubMed. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]

-

Scribd. FTIR Correlation Chart. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

University of California, Davis. 4 Simplified Infrared Correlation Chart. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

Colorado State University. CASCADE. [Link]

-

NMRium demo. Predict. [Link]

-

St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. [Link]

-

Mackay and Matthews Lab. NMR Shift calculator. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

-

Prot pi. Mass Spec Simulator. [Link]

-

University of Washington. Data Analysis Tools. [Link]

-

ISIC-EPFL. Online Mass Spectrometry Tools. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

YouTube. IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

ResearchGate. Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

-

PubMed. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

- 1. 198823-22-2 Cas No. | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | Matrix Scientific [matrixscientific.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Simulate and predict NMR spectra [nmrdb.org]

An In-depth Technical Guide to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2): A Framework for Synthesis, Characterization, and Application

Disclaimer: The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2) is a discrete chemical entity for which extensive public domain research and application data are not widely available. This guide, therefore, serves as an expert-level technical framework, leveraging established principles in medicinal chemistry and data from structurally analogous N-benzylpiperidine derivatives. The protocols, analyses, and potential applications described herein are predictive and intended to guide researchers in their investigation of this molecule and its chemical class.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, integral to the structure of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in drug design. The addition of an N-benzyl group to this scaffold introduces a versatile structural motif that medicinal chemists frequently employ to modulate physicochemical properties and biological activity. The N-benzylpiperidine (N-BP) motif can enhance target engagement through critical cation-π interactions, while also providing a platform for optimizing pharmacokinetics and reducing off-target toxicity.[3]

This guide focuses on the specific derivative, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. While specific literature on this compound is sparse, its structure—combining the N-benzylpiperidine core with a flexible amino-alcohol side chain—suggests a rich potential for biological activity. We will explore its plausible synthesis, detailed characterization methodologies, and hypothesized applications based on the extensive research conducted on related analogues.

| Compound Identifier | Data |

| IUPAC Name | 3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol |

| CAS Number | 198823-22-2[4] |

| Molecular Formula | C₁₅H₂₄N₂O[4] |

| Molecular Weight | 248.37 g/mol [4] |

| MDL Number | MFCD05237180[4] |

Synthesis and Characterization: A Predictive Approach

The synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol can be logically achieved through established synthetic organic chemistry reactions. The most direct and high-yielding approach is likely the reductive amination between a key piperidone intermediate and the corresponding primary amine.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-benzyl-4-piperidone with 3-aminopropan-1-ol . This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. This method is a cornerstone of amine synthesis due to its efficiency and high tolerance for various functional groups.

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, general procedure for reductive amination that should be highly applicable.

Objective: To synthesize 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol.

Materials:

-

1-Benzyl-4-piperidone (1.0 eq)

-

3-Aminopropan-1-ol (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic amount, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq) and dissolve in DCE (approx. 0.1 M concentration).

-

Add 3-aminopropan-1-ol (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure product.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group). ~3.5 ppm: Singlet, 2H (-CH₂-Ph). ~3.6 ppm: Triplet, 2H (-CH₂-OH). ~2.7 ppm: Triplet, 2H (-NH-CH₂-). Additional complex multiplets for the piperidine and remaining propyl protons. A broad singlet for -OH and -NH protons, exchangeable with D₂O. |

| ¹³C NMR | ~127-130 ppm: Signals for aromatic carbons. ~63 ppm: Signal for the benzylic carbon (-CH₂-Ph). ~60 ppm: Signal for the alcohol carbon (-CH₂-OH). Other signals in the aliphatic region for the piperidine and propyl carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 249.1961. |

| FT-IR (ATR) | Broad peak at ~3300-3400 cm⁻¹ (O-H and N-H stretching). Peaks at ~2800-3000 cm⁻¹ (C-H stretching). Peak at ~1100 cm⁻¹ (C-N stretching). |

Potential Pharmacological Significance and Applications

The N-benzylpiperidine scaffold is a cornerstone in the development of centrally acting agents, analgesics, and antiviral drugs.[3][5][6] The structural features of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol suggest several promising avenues for pharmacological investigation.

Central Nervous System (CNS) Activity

Many N-benzylpiperidine derivatives exhibit significant CNS activity. For instance, 4-benzylpiperidine itself is a monoamine releasing agent with selectivity for dopamine.[7][8] Furthermore, more complex derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[9][10] The combination of a basic piperidine nitrogen and the aromatic benzyl group in the title compound makes it a candidate for interacting with aminergic G-protein coupled receptors (GPCRs) or neurotransmitter transporters.

Antiviral and Antimicrobial Potential

Structurally related piperidine-linked aminopyrimidines have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] The flexibility of the aminopropanol side chain could allow the molecule to adopt conformations suitable for binding within the active sites of viral enzymes. Additionally, various substituted piperidines have been explored for their antimicrobial and antileishmanial activities, suggesting a broad potential for anti-infective applications.[12][13]

Hypothetical Target Interaction Model

The key pharmacophoric features of the molecule—a protonatable tertiary amine (piperidine), a hydrogen bond donor/acceptor secondary amine, a hydrogen bond donor/acceptor hydroxyl group, and an aromatic ring—provide multiple points for interaction with a biological target.

Caption: A conceptual model of potential drug-receptor interactions.

Conclusion and Future Directions

While 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol remains an under-investigated molecule, its chemical architecture places it firmly within a class of compounds with proven pharmacological relevance. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. The predictive analysis of its potential applications, rooted in the extensive literature on N-benzylpiperidine derivatives, highlights promising avenues for research in neuroscience, virology, and anti-infective drug discovery. Researchers and drug development professionals are encouraged to use the methodologies and insights presented here as a launchpad for unlocking the full potential of this and related chemical entities.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

-

Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biological and Pharmaceutical Bulletin, 45(1), 1-10. [Link][5]

-

da Silva, E. N., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. [Link][12]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Wang, Z., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 51, 60-66. [Link][6]

-

Gessier, F., et al. (2010). Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters, 20(14), 4215-4218. [Link][11]

-

Villalobos, A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link][9]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1622. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 198823-22-2. Retrieved from [Link]

-

Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link][3]

-

Mabry, K. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link][7]

-

Jayanthi, V., et al. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research, 6(1), 54-58. [Link][13]

-

Yamanashi, Y., et al. (1997). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 47(7), 813-821. [Link][10]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1622. [Link]

-

He, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584-588. [Link]

-

ChemBK. (n.d.). N-Benzyl-4-Amino Piperidine. Retrieved from [Link][14]

-

Grokipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. Retrieved from [Link][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 198823-22-2 Cas No. | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | Matrix Scientific [matrixscientific.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas. The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol represents a novel entity within this chemical class, incorporating a 4-aminopiperidine core, an N-benzyl substitution, and a propanol side chain. While direct pharmacological data on this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest several plausible mechanisms of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. We will delve into hypothesized biological targets based on structure-activity relationships of analogous compounds, propose a detailed roadmap for experimental validation, and provide robust protocols for key assays.

Introduction: Deconstructing the Molecular Architecture

The structure of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol comprises three key pharmacophoric elements: the piperidine ring, the N-benzyl group, and the 4-amino-propan-1-ol side chain. Each of these components is prevalent in a wide array of biologically active molecules, offering clues to the potential therapeutic applications of this compound.

-

The Piperidine Core: This saturated heterocycle is a privileged scaffold in drug design, known for its ability to confer favorable pharmacokinetic properties and to orient substituents in a defined three-dimensional space for optimal target interaction. Piperidine derivatives are found in drugs targeting the central nervous system (CNS), cardiovascular system, and in antiviral and anticancer therapies[1].

-

The N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen can significantly influence a compound's lipophilicity and its ability to engage in aromatic interactions (e.g., pi-pi stacking) with biological targets. This moiety is a common feature in potent and selective ligands for various receptors and enzymes[2][3].

-

The 4-Amino-propan-1-ol Side Chain: This flexible chain extending from the 4-position of the piperidine ring introduces hydrogen bond donors and acceptors, which are critical for molecular recognition. The hydroxyl and secondary amine groups can establish key interactions within a target's binding pocket, dictating both affinity and selectivity.

Given these structural features, we can hypothesize several potential mechanisms of action for 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, which will be explored in the subsequent sections.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the pharmacology of structurally related 4-aminopiperidine and N-benzylpiperidine derivatives, we propose three primary, plausible mechanisms of action for investigation.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

Several compounds featuring the 1-benzyl-4-piperidinyl moiety have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][4] Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, a therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders.

A systematic approach to evaluating the AChE inhibitory potential of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is outlined below.

Caption: Experimental workflow for AChE inhibitor characterization.

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (test compound)

-

Donepezil or Tacrine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of phosphate buffer to each well.

-

Add 25 µL of the test compound solution at various concentrations (for IC50 determination) or a single concentration (for initial screening). For the control wells, add 25 µL of buffer or DMSO.

-

Add 25 µL of AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of DTNB solution to each well.

-

To initiate the reaction, add 25 µL of ATCI solution to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Hypothesis 2: CCR5 Receptor Antagonism

The 4-aminopiperidine scaffold is a key structural motif in a class of potent and selective C-C chemokine receptor type 5 (CCR5) antagonists.[5] CCR5 is a co-receptor for HIV entry into host cells, making its antagonists valuable antiretroviral agents.

Caption: Workflow for assessing CCR5 receptor antagonism.

This functional assay measures the ability of a compound to block the intracellular calcium influx triggered by CCR5 activation.

Materials:

-

A cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

RANTES (CCL5) or MIP-1α (CCL3) - CCR5 agonist

-

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (test compound)

-

Maraviroc (positive control)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Plate the CCR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the FLIPR or fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Add a pre-determined EC80 concentration of the CCR5 agonist (e.g., RANTES) to the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium signal for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Hypothesis 3: Opioid Receptor Modulation

The piperidine ring is the core structure of morphine and many synthetic opioids.[6] Derivatives of 4-aminopiperidine have been investigated as potential analgesics acting on opioid receptors.[6] The specific subtype selectivity (mu, delta, or kappa) would be a critical determinant of the therapeutic potential and side-effect profile.

Caption: Workflow for evaluating opioid receptor activity.

Metabolism and Pharmacokinetic Considerations

The metabolic fate of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is likely to be governed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is known to catalyze the N-dealkylation of 4-aminopiperidine derivatives.[7][8]

Key Metabolic Pathways to Investigate:

-

N-debenzylation: Removal of the benzyl group from the piperidine nitrogen.

-

Oxidation: Hydroxylation of the benzyl ring or the piperidine ring.

-

N-dealkylation: Cleavage of the propanol side chain.

Recommended Initial Studies:

-

Metabolic Stability Assay: Using human liver microsomes to determine the intrinsic clearance of the compound.

-

CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for its metabolism.

Summary of Quantitative Data

As experimental data is generated for 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, the following tables should be populated to provide a clear and concise summary of its pharmacological profile.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / Ki / EC50 (nM) |

| AChE | Ellman's Assay | |

| BuChE | Ellman's Assay | |

| CCR5 | Radioligand Binding | |

| μ-Opioid Receptor | Radioligand Binding | |

| δ-Opioid Receptor | Radioligand Binding | |

| κ-Opioid Receptor | Radioligand Binding |

Table 2: Preliminary Pharmacokinetic Parameters

| Parameter | Value |

| HLM Intrinsic Clearance (µL/min/mg) | |

| Plasma Protein Binding (%) | |

| Caco-2 Permeability (Papp, A→B) | |

| Primary Metabolizing CYP Isoform(s) |

Conclusion

While the precise mechanism of action of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol remains to be elucidated, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous approach to characterizing its pharmacological properties. By systematically evaluating its potential as an acetylcholinesterase inhibitor, a CCR5 antagonist, or an opioid receptor modulator, researchers can unlock the therapeutic potential of this novel chemical entity and pave the way for its further development. The key to success will be a methodical progression from in vitro screening and mechanistic studies to cell-based functional assays and ultimately, to in vivo models of disease.

References

-

Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

-

PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

PMC - NIH. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

-

International Journal of PharmTech Research. (2015). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

ResearchGate. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Foreword: Navigating the Knowns and the Unknowns

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide delves into the predicted biological activity of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, a molecule situated at the intersection of well-explored pharmacophores and novel structural modifications. While direct, extensive research on this specific compound is not yet prevalent in publicly accessible literature, its core structure, N-benzyl-4-aminopiperidine, is a cornerstone in the development of centrally active agents.[1][2]

This document, therefore, serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging data from structurally similar compounds, we will project the potential biological activities of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol and provide a comprehensive framework for its synthesis and evaluation. Our approach is grounded in established principles of medicinal chemistry and pharmacology, aiming to equip researchers with the necessary tools to unlock the therapeutic potential of this and related molecules.

The N-Benzylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The N-benzylpiperidine motif is a recurring feature in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its rigid piperidine ring system provides a defined conformational framework for interacting with biological targets, while the benzyl group offers a lipophilic handle that can facilitate blood-brain barrier penetration and engage in hydrophobic and aromatic interactions within receptor binding pockets.

Derivatives of this scaffold have been extensively investigated for a range of pharmacological activities, including:

-

Analgesia and Antidepressant Effects: The core structure is a key intermediate in the synthesis of various analgesics and antidepressants.[1]

-

Neurotransmitter Modulation: Compounds featuring the 4-benzylpiperidine core have been shown to act as monoamine releasing agents with a preference for dopamine and norepinephrine.[3][4] This activity is being explored for potential applications in treating cocaine dependence.[3]

-

Cholinesterase Inhibition: A significant body of research has focused on N-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[5][6][7]

-

Sigma Receptor Modulation: The N-benzylpiperidine moiety is also recognized as a pharmacophore for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases.[8]

The subject of this guide, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, combines this privileged N-benzylpiperidine core with a 3-aminopropan-1-ol side chain. This side chain is expected to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility, altering receptor binding affinity, and introducing new hydrogen bonding interactions.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Scheme:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-benzylpiperidine CAS 50541-93-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The N-Benzylpiperidine Scaffold: A Technical Primer on 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol and its Therapeutic Potential

Introduction: The Prominence of the N-Benzylpiperidine Motif in Modern Drug Discovery

The N-benzylpiperidine (N-BP) scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and three-dimensional character that allows for nuanced interactions with biological targets.[1] Its frequent appearance in approved pharmaceuticals and clinical candidates underscores its importance in developing treatments for a range of pathologies, particularly those affecting the central nervous system (CNS).[1] The N-BP motif is adept at forming critical cation-π interactions with target proteins and provides a robust framework for optimizing stereochemistry, which can significantly influence both therapeutic efficacy and toxicity profiles.[1] This technical guide delves into the synthesis, potential biological activities, and research applications of a specific N-BP derivative, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, leveraging the wealth of knowledge surrounding its structural class to infer its pharmacological relevance. While specific literature on this exact molecule is limited, its constituent parts suggest a strong potential for biological activity, which we will explore herein.

Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | 3-[(1-Benzylpiperidin-4-yl)amino]propan-1-ol | |

| CAS Number | 198823-22-2 | [2] |

| Molecular Formula | C15H24N2O | [2] |

| Molecular Weight | 248.37 g/mol | [2] |

| Hazard | Irritant | [2] |

Proposed Synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Pathway 1: Reductive Amination

This is a highly efficient and widely used method for forming C-N bonds. The synthesis would commence from 1-benzyl-4-piperidone and 3-amino-1-propanol.

Workflow Diagram:

Caption: Proposed reductive amination pathway.

Detailed Protocol:

-

Imine Formation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol, add 3-amino-1-propanol (1.1 equivalents). The reaction can be stirred at room temperature. The formation of the imine intermediate is often facilitated by the presence of a mild acid catalyst, such as acetic acid.[3][4]

-

Reduction: To the solution containing the imine intermediate, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its mildness and selectivity.[3][4] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a basic aqueous solution, such as sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol.

Pathway 2: N-Alkylation

An alternative approach involves the alkylation of 1-benzyl-4-aminopiperidine with a suitable 3-carbon electrophile bearing a hydroxyl group.

Workflow Diagram:

Caption: Proposed N-alkylation pathway.

Detailed Protocol:

-

Reaction Setup: Dissolve 1-benzyl-4-aminopiperidine (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger. Subsequently, add 3-chloropropan-1-ol or 3-bromopropan-1-ol (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Inferred Biological Activity and Therapeutic Potential

The N-benzylpiperidine motif is a well-established pharmacophore that interacts with several key CNS targets. Based on the extensive research into structurally related compounds, we can infer the likely biological activities of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol.

Acetylcholinesterase (AChE) Inhibition

A significant body of research has demonstrated that N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6][7][8] The N-benzyl group is known to interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen, when protonated, can form cation-π interactions within the catalytic active site (CAS).[6][9]

-

Relevance to Alzheimer's Disease: Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By increasing the levels of acetylcholine in the brain, these inhibitors can improve cognitive function.[6] Structurally similar compounds, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown exceptionally high inhibitory potency against AChE.[5] For instance, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, a related ketone, is a potent AChE inhibitor with an IC50 of 6.8 nM.[10]

Signaling Pathway Diagram:

Caption: Mechanism of AChE inhibition.

Sigma (σ) Receptor Modulation

The piperidine scaffold is a common feature in high-affinity sigma receptor ligands.[11][12][13][14][15] Both σ1 and σ2 receptor subtypes have been implicated in a variety of neurological and psychiatric conditions. The general pharmacophore for σ1 receptor binding often involves a protonated amine (the piperidine nitrogen) situated between two hydrophobic regions.[16]

-

Therapeutic Implications: Sigma receptor ligands are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychosis.[14][15] The selectivity for σ1 over σ2 receptors can be influenced by the nature and positioning of substituents on the piperidine ring and the N-benzyl group.[14] Given its structure, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol could potentially act as a sigma receptor ligand, warranting further investigation into its binding affinity and functional activity.

Conclusion and Future Directions

While direct experimental data on 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is limited, its chemical structure, centered on the pharmacologically significant N-benzylpiperidine motif, strongly suggests a high potential for biological activity. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a clear path for its synthesis and subsequent investigation. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive pharmacological evaluation, including binding assays for acetylcholinesterase and sigma receptors, to elucidate its specific mechanism of action and therapeutic potential. The insights gained from such studies will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the N-benzylpiperidine class of compounds.

References

-

Ishikawa, M., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(11), 2163-2172. [Link]

-

Abadi, A. H., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. ACS Chemical Neuroscience, 12(15), 2866-2882. [Link]

-

Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

-

Leone, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]

-

Jun, D., et al. (1991). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 34(10), 3065-3072. [Link]

-

Kim, D., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. [Link]

-

Parlar, S., & Sarikaya, B. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 186-194. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience, 7(10), 1436-1449. [Link]

-

Kumar, A., et al. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Sciences and Research, 8(5), 2095-2101. [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

-

Kikuoka, R., et al. (2010). Piperidine-4-methanethiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706. [Link]

-

Pachón-Angona, I., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475. [Link]

-

Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

-

Kumar, M., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

-

Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link]

-

Alekseyev, R. S., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2011(10), 107-117. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(10), 2635. [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

-

Asian Journal of Research in Chemistry. (2018). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 11(4), 861-866. [Link]

-

Valiveti, S., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Organic Process Research & Development, 18(7), 841-845. [Link]

-

Valiveti, S., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One, 9(9), e108250. [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

ResearchGate. (2008). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]

-

ODU Digital Commons. (1981). The Regioselective 3-Alkylation of Piperidine. [Link]

-

ResearchGate. (2010). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Chiou, L. C., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. European Journal of Pharmacology, 606(1-3), 84-89. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 198823-22-2 Cas No. | 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol | Matrix Scientific [matrixscientific.com]

- 3. osti.gov [osti.gov]

- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

An In-Depth Profile for Synthetic Chemistry and Drug Discovery Professionals

Abstract

This document provides a comprehensive technical overview of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, a key chemical intermediate. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, discusses critical safety and handling procedures, and explores its applications as a structural motif and building block in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and scientists engaged in synthetic organic chemistry and drug development, offering both theoretical insights and practical methodologies.

Compound Overview and Significance

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a disubstituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyl group, which imparts specific steric and electronic properties. The amino-propanol substituent at the C4 position provides a versatile functional handle for further chemical modification.